molecular formula C20H19ClF5NO4 B1673992 Fpl 62129 CAS No. 95445-79-7

Fpl 62129

Cat. No.: B1673992
CAS No.: 95445-79-7
M. Wt: 467.8 g/mol
InChI Key: OBWJAVIHPMZUHG-UHFFFAOYSA-N
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Description

FPL 62129 is a calcium channel antagonist and a novel angiotensin-converting enzyme inhibitor with vasodilator activity.

Chemical Reactions Analysis

FPL 62129 undergoes various chemical reactions, including:

Mechanism of Action

FPL 62129 exerts its effects by blocking L-type calcium channels, which are voltage-gated channels involved in the regulation of calcium influx into cells. This blockade results in reduced blood pressure and total peripheral resistance, increased cardiac contractility, and cardiac output. The compound also acts as a vasodilator and a direct decelerator, lowering blood pressure without causing reflex tachycardia .

Comparison with Similar Compounds

FPL 62129 is compared with other calcium channel blockers, such as nifedipine. While both compounds reduce blood pressure and total peripheral resistance, this compound does not alter heart rate, unlike nifedipine, which causes reflex tachycardia. This unique property makes this compound a valuable compound for cardiovascular research .

Similar Compounds

  • Nifedipine
  • Amlodipine
  • Verapamil
  • Diltiazem

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific effects on cardiovascular parameters .

Properties

CAS No.

95445-79-7

Molecular Formula

C20H19ClF5NO4

Molecular Weight

467.8 g/mol

IUPAC Name

3-O-methyl 5-O-propan-2-yl 4-[3-chloro-6-fluoro-2-(trifluoromethyl)phenyl]-2-(fluoromethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H19ClF5NO4/c1-8(2)31-19(29)13-9(3)27-12(7-22)15(18(28)30-4)16(13)14-11(23)6-5-10(21)17(14)20(24,25)26/h5-6,8,16,27H,7H2,1-4H3

InChI Key

OBWJAVIHPMZUHG-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)CF)C(=O)OC)C2=C(C=CC(=C2C(F)(F)F)Cl)F)C(=O)OC(C)C

Canonical SMILES

CC1=C(C(C(=C(N1)CF)C(=O)OC)C2=C(C=CC(=C2C(F)(F)F)Cl)F)C(=O)OC(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FPL-62129;  FPL 62129;  FPL62129.

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde (1.3 g, 5.7 mmoles), methyl 4-fluoro-3-oxobutanoate (0.77 g, 5.7 mmoles) and 1-methylethyl 3-amino-2-butenoate (0.82 g, 5.7 mmoles) were heated under nitrogen with stirring for 1.5 hours at 90°, followed by 1.5 hours at 100° and then 1 hour at 110°. The cooled reaction mixture was chromatographed twice on silica first using methylene chloride as eluent and then toluene/ethyl acetate mixtures. The title compound (0.2 g) was obtained after crystallisation from petroleum ether (60°-80°) mp 142°-3°.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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